molecular formula C16H21N3O2 B12805630 3-Isoquinolinecarboxamide, 1,2-dihydro-2,4-dimethyl-N-(2-(dimethylamino)ethyl)-1-oxo- CAS No. 89929-04-4

3-Isoquinolinecarboxamide, 1,2-dihydro-2,4-dimethyl-N-(2-(dimethylamino)ethyl)-1-oxo-

Cat. No.: B12805630
CAS No.: 89929-04-4
M. Wt: 287.36 g/mol
InChI Key: BCVKSZPWGBGKRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isoquinolinecarboxamide, 1,2-dihydro-2,4-dimethyl-N-(2-(dimethylamino)ethyl)-1-oxo- is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of a carboxamide group attached to the isoquinoline ring, along with additional methyl and dimethylaminoethyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isoquinolinecarboxamide, 1,2-dihydro-2,4-dimethyl-N-(2-(dimethylamino)ethyl)-1-oxo- typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃).

    Introduction of Carboxamide Group: The carboxamide group can be introduced via the reaction of the isoquinoline derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

    Addition of Dimethylaminoethyl Group: The dimethylaminoethyl group can be introduced through nucleophilic substitution reactions, where the isoquinoline derivative reacts with a dimethylaminoethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Isoquinolinecarboxamide, 1,2-dihydro-2,4-dimethyl-N-(2-(dimethylamino)ethyl)-1-oxo- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or amine.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Isoquinolinecarboxamide, 1,2-dihydro-2,4-dimethyl-N-(2-(dimethylamino)ethyl)-1-oxo- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Isoquinolinecarboxamide, 1,2-dihydro-2,4-dimethyl-N-(2-(dimethylamino)ethyl)-1-oxo- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound of the isoquinoline family.

    Quinoline: A structurally related compound with a nitrogen atom in the ring.

    Carboxamides: Compounds with a carboxamide functional group.

Uniqueness

3-Isoquinolinecarboxamide, 1,2-dihydro-2,4-dimethyl-N-(2-(dimethylamino)ethyl)-1-oxo- is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

CAS No.

89929-04-4

Molecular Formula

C16H21N3O2

Molecular Weight

287.36 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-2,4-dimethyl-1-oxoisoquinoline-3-carboxamide

InChI

InChI=1S/C16H21N3O2/c1-11-12-7-5-6-8-13(12)16(21)19(4)14(11)15(20)17-9-10-18(2)3/h5-8H,9-10H2,1-4H3,(H,17,20)

InChI Key

BCVKSZPWGBGKRX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=O)C2=CC=CC=C12)C)C(=O)NCCN(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.